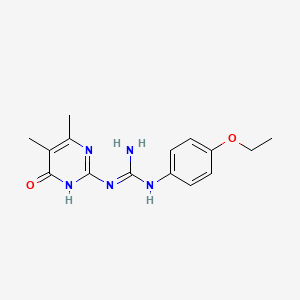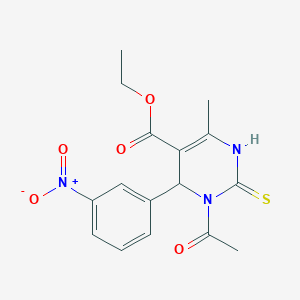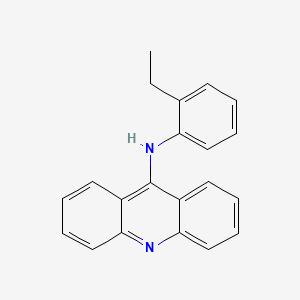
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine, often referred to as DHPG , belongs to the class of guanidine derivatives. Its chemical formula is C₁₅H₁₉N₵₅O₂, and its systematic name reflects its unique structure. Let’s break it down:
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl): This part of the compound contains a dihydropyrimidine ring with two methyl groups and a keto group.
3-(4-ethoxyphenyl)guanidine: Here, we have a guanidine moiety attached to a phenyl ring via an ethoxy group.
DHPG’s intriguing combination of heterocyclic and aromatic components makes it an interesting target for research and applications.
准备方法
Synthetic Routes:: Several synthetic routes exist for DHPG, but one common approach involves the condensation of 4,5-dimethylbarbituric acid with 4-ethoxyaniline, followed by guanidinylation. The reaction proceeds through intermediate steps, leading to the formation of DHPG.
Industrial Production:: While DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
化学反应分析
DHPG participates in various chemical reactions:
Oxidation: DHPG can undergo oxidation, leading to the formation of its corresponding N-oxide.
Reduction: Reduction of the keto group in the dihydropyrimidine ring yields the corresponding dihydroguanidine.
Substitution: The phenyl ring can undergo substitution reactions, allowing modification of the substituents.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major products formed from these reactions include the N-oxide and reduced forms of DHPG.
科学研究应用
DHPG finds applications in various fields:
Medicine: It exhibits antiviral and antitumor properties, making it a potential candidate for drug development.
Chemistry: Researchers use DHPG as a building block for designing novel compounds.
Biology: DHPG’s interactions with biological targets are under investigation, especially its effects on ion channels and receptors.
Industry: Although not directly used in industry, its derivatives may have applications in materials science.
作用机制
DHPG’s mechanism of action involves binding to specific receptors or enzymes. It may modulate cellular processes, influence gene expression, or affect signaling pathways. Further studies are needed to elucidate its precise targets and pathways.
相似化合物的比较
DHPG shares structural features with other guanidine derivatives, such as metformin (used for diabetes management) and biguanides (antidiabetic agents). DHPG’s unique combination of heterocyclic and aromatic moieties sets it apart.
属性
分子式 |
C15H19N5O2 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-ethoxyphenyl)guanidine |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-12-7-5-11(6-8-12)18-14(16)20-15-17-10(3)9(2)13(21)19-15/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) |
InChI 键 |
AWBPXODYFTUSHX-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N |
溶解度 |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11626125.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626132.png)


![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)

![Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11626152.png)
![isopropyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11626157.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626159.png)
![N-(4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11626161.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626163.png)
![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626173.png)

